molecular formula C5H9NO3 B7767784 L-Hydroxyproline CAS No. 618-28-0

L-Hydroxyproline

Cat. No.: B7767784
CAS No.: 618-28-0
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-DMTCNVIQSA-N
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Description

Hydroxyproline is a non-proteinogenic amino acid that is a major component of collagen, the most abundant protein in the human body, comprising roughly 13.5% of mammalian collagen . It is synthesized by the post-translational hydroxylation of proline residues within the Xaa-Yaa-Gly sequence of procollagen chains, a reaction catalyzed by the enzyme prolyl 4-hydroxylase in the endoplasmic reticulum . This modification is crucial for stabilizing the collagen triple helix under physiological conditions, with the (2S,4R)-4-hydroxyproline isomer being the most abundant in collagen . The presence of 4-hydroxyproline residues serves to strengthen the collagen structure, playing a key role in the integrity of skin, tendons, bones, and ligaments . In research, Hydroxyproline serves as an important biochemical marker. As it is not reincorporated into newly synthesized collagen and is primarily derived from collagen breakdown, its measurement in urine and plasma is a historically important and well-correlated indicator of bone resorption rates . It is particularly valuable for studying disorders of collagen metabolism, such as in fibrotic diseases of the liver, lungs, and kidneys, where its levels can indicate the severity of fibrosis . Analytical methods for its quantification have evolved from colorimetric assays to more sensitive and specific techniques including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) . This product is intended For Research Use Only and is not for use in diagnostic procedures.

Properties

IUPAC Name

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid
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InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
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InChI Key

PMMYEEVYMWASQN-DMTCNVIQSA-N
Source PubChem
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Canonical SMILES

C1C(CNC1C(=O)O)O
Source PubChem
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Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)O
Source PubChem
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Molecular Formula

C5H9NO3
Source PubChem
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Related CAS

25249-07-4
Record name L-Proline, 4-hydroxy-, (4R)-, homopolymer
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DSSTOX Substance ID

DTXSID10883225
Record name Hydroxyproline
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Molecular Weight

131.13 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name Hydroxyproline
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Boiling Point

Decomposes
Record name Hydroxyproline
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Solubility

Soluble in water at 0, 25, 50, and 60 °C, 361 mg/mL at 25 °C
Record name Hydroxyproline
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CAS No.

618-28-0, 51-35-4
Record name DL-Hydroxyproline
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Melting Point

274°C, 274 - 275 °C
Record name Hydroxyproline
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Mechanism of Action

Action Environment

The action of hydroxyproline can be influenced by various environmental factors. For instance, the production of hydroxyproline is a post-translational modification that takes place in the lumen of the endoplasmic reticulum. This suggests that factors affecting the endoplasmic reticulum could potentially influence the action of hydroxyproline. Additionally, the extracellular space in plants and algae contains up to 10% dry weight of hydroxyproline-rich glycoproteins, indicating that the extracellular environment can also play a role in the action of hydroxyproline.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydroxyproline change over time. This includes information on Hydroxyproline’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Biological Activity

Hydroxyproline, a non-proteinogenic amino acid, is primarily found in collagen and plays a critical role in various biological processes. This article explores the biological activity of hydroxyproline, focusing on its metabolism, physiological roles, and implications in health and disease.

Overview of Hydroxyproline

Hydroxyproline is derived from proline through hydroxylation, a post-translational modification essential for collagen stability. It exists mainly in two isomeric forms: trans-4-hydroxy-L-proline and trans-3-hydroxy-L-proline. These forms contribute to the thermodynamic stability of collagen's triple-helical structure, influencing tissue integrity and function .

Metabolism of Hydroxyproline

Hydroxyproline metabolism is crucial for maintaining collagen homeostasis. It undergoes catabolism primarily in the liver and kidneys, where it is converted into glyoxylate and subsequently into glycine . The degradation pathway is vital due to the high turnover rate of collagen in the body.

Table 1: Hydroxyproline Catabolic Pathways

Pathway Enzyme End Products
4-HydroxyprolineMitochondrial enzymesGlyoxylate, Glycine
Prolyl HydroxylaseEGLN prolyl hydroxylasesHydroxylated Pro residues

Physiological Functions

Hydroxyproline plays several significant roles in biological systems:

  • Collagen Synthesis : Essential for the stability and integrity of collagen fibers.
  • Cellular Signaling : Involved in the regulation of hypoxia-inducible factors (HIF), which are critical for cellular responses to low oxygen levels. Hydroxylation of proline residues in HIF-1α affects its stability and activity under hypoxic conditions .
  • Muscle Atrophy Prevention : Recent studies indicate that hydroxyproline-derived peptides can suppress muscle atrophy by modulating signaling pathways such as Akt/mTOR/Foxo3a .

Clinical Implications

Elevated or decreased levels of hydroxyproline have been associated with various diseases:

  • Elevated Levels : Found in conditions such as graft-versus-host disease, keloids, and vitiligo. Increased urinary hydroxyproline levels can indicate enhanced collagen turnover or tissue damage .
  • Decreased Levels : Associated with poor wound healing and malnutrition. Hydroxyproline levels can serve as a biomarker for assessing tissue repair processes .

Case Study: Hydroxyproline as a Biomarker

A study involving patients with odontogenic tumors demonstrated that urinary hydroxyproline levels were significantly higher compared to healthy controls. This suggests its potential utility as a biomarker for bone resorption associated with tumor activity .

Research Findings

Recent research highlights the multifaceted roles of hydroxyproline beyond its traditional understanding:

  • Antioxidant Activity : Hydroxyproline may scavenge free radicals, contributing to cellular redox balance .
  • Nutritional Significance : It plays a role in glycine synthesis, particularly important for species like chickens that cannot synthesize glycine efficiently from other amino acids .

Chemical Reactions Analysis

Enzymatic Degradation Pathways

Hydroxyproline catabolism involves compartmentalized enzymes in mitochondria and peroxisomes to manage toxic intermediates like glyoxylate and H₂O₂ .

Mitochondrial Pathway

  • Hydroxyproline dehydrogenase (HYPDH) oxidizes 4-hydroxyproline to Δ¹-pyrroline-3-hydroxy-5-carboxylate (P3H5C) .

  • P5C reductase (PYCR1) reduces P3H5C to hydroxyproline metabolites using NAD(P)H .

Peroxisomal Pathway

  • Hydroxyproline oxidase converts hydroxyproline to Δ¹-pyrroline-4-hydroxy-2-carboxylate (PH2C), generating H₂O₂ .

EnzymeReactionCompartment
HYPDH4-Hyp + NAD⁺ → P3H5C + NADH + H⁺Mitochondria
P5C dehydrogenaseP3H5C → Glyoxylate + H₂O₂Peroxisomes
Alanine-glyoxylate aminotransferaseConverts glyoxylate to glycine (prevents oxalate accumulation)Peroxisomes

Radical-Mediated Catabolism in Gut Microbes

The hydroxyproline dehydratase (HypD) system in Clostridium sporogenes catalyzes the radical-based elimination of trans-4-hydroxy-L-proline to pyrroline-5-carboxylate (P5C) :

  • Radical Generation :

    • HypD’s glycyl radical abstracts a hydrogen atom from C5 of hydroxyproline.

    • Deuterium tracing confirmed H-shift from C5 to C4 during P5C formation .

  • Key Active-Site Residues :

    • Phe340 stabilizes substrate via proline-aromatic interactions.

    • His160, Asp278, Asp339, and Glu436 form a proton-transfer network .

Experimental EvidenceFindings
[2,5,5-D3]-Hyp substrateProduced [2,4,5-D3]-proline, confirming C5→C4 H-shift
HypD-F340A mutantLost catalytic activity due to disrupted substrate binding

Non-Enzymatic Reactions and Byproducts

  • Oxidation : Hydroxyproline reacts with ROS to form carbonyl derivatives, implicated in oxidative stress .

  • Glyoxylate accumulation : Defective catabolism leads to calcium oxalate nephrolithiasis in primary hyperoxaluria .

Analytical Quantification Methods

Hydroxyproline’s unique structure enables specific detection via:

  • Colorimetric assays : Hydrolysis followed by chloramine-T oxidation (sensitivity: 0.006–3 µg) .

  • LC-MS/MS : MRM quantification with 4.88 nmol/L sensitivity and <17% RSD .

Mechanistic Insights from Structural Studies

  • Prolyl hydroxylase : Crystal structures reveal Fe²⁺ coordinated by His/Asp residues, with 2-oxoglutarate positioned for oxidative decarboxylation .

  • HypD : Aromatic residues (Phe152, Trp277) create a hydrophobic pocket, while polar residues (Ser334, Thr645) bind the carboxylate group .

Pathophysiological Implications

  • Hyperoxaluria : Mutations in HYPDH or AGXT cause glyoxylate→oxalate conversion, damaging kidneys .

  • Wound healing : Reduced hydroxyproline levels correlate with impaired collagen deposition .

Comparison with Similar Compounds

Comparison with Proline

Structural and Functional Differences

Property Hydroxyproline Proline
Chemical Formula C₅H₉NO₃ C₅H₉NO₂
Hydroxylation Contains a hydroxyl group at C4 No hydroxyl group
Role in Proteins Stabilizes collagen via hydrogen bonding Induces kinks in protein structures
Biosynthesis Post-translational modification of proline Incorporated directly during translation

Proline is a proteogenic amino acid essential for protein synthesis, while hydroxyproline is exclusive to structural proteins like collagen . Dietary proline can substitute for hydroxyproline in mitigating growth deficiencies in rats, but hydroxyproline cannot be reconverted to proline metabolically .

Metabolic Pathways

  • Proline : Synthesized from glutamate via Δ¹-pyrroline-5-carboxylate (P5C) and serves as a redox buffer via the proline cycle .
  • Hydroxyproline oxidase (OH-POX) generates reactive oxygen species (ROS), distinct from proline dehydrogenase (PRODH), which links proline metabolism to apoptosis .

Comparison with Allohydroxyproline

This structural difference renders allohydroxyproline biologically inactive in collagen stabilization .

Comparison with Derivatives and Analogs

Hydroxyproline Palmitamide

Unlike hydroxyproline, it lacks a role in collagen but may have industrial uses in surfactants or pharmaceuticals.

4-cis-Hydroxy-L-proline

This synthetic analog inhibits transformed cell growth by interfering with collagen metabolism . Its cis configuration disrupts hydrogen-bonding networks critical for collagen stability, unlike the natural trans isomer .

Metabolic and Functional Differences in Disease

  • Cancer : Hydroxyproline degradation via OH-POX produces ROS, influencing apoptosis, while proline metabolism supports tumor growth via redox balance .
  • Fibrosis : Elevated urinary hydroxyproline/creatinine ratios (0.016 ± 0.006 in males, 0.017 ± 0.003 in females) correlate with collagen degradation in systemic lupus erythematosus .
  • Subarachnoid Hemorrhage (SAH): Unlike 31 other amino acids, hydroxyproline levels in cerebrospinal fluid remain unchanged post-SAH, highlighting its unique metabolic inertia .

Data Tables

Table 1: Key Chemical Properties

Property Hydroxyproline Proline Allohydroxyproline
CAS Number 51-35-4 147-85-3 618-27-5
IUPAC Name (4R)-4-Hydroxy-L-proline L-Proline (4S)-4-Hydroxy-L-proline
Solubility (Water) High High Moderate

Table 2: Metabolic Contributions

Pathway Hydroxyproline Proline
ROS Generation Via OH-POX Via PRODH
Collagen Turnover Biomarker (urine, CSF) Not involved
HIF-1α Regulation Inhibits degradation No direct role

Preparation Methods

Racemization and Recrystallization Approach

The patent CN112851560A outlines a novel method for cis-D-hydroxyproline synthesis using trans-L-hydroxyproline as the starting material. The process involves three stages:

  • Racemization : Trans-L-hydroxyproline is treated with acetic acid and n-butyraldehyde at 85–87°C for 12–15 hours, inducing epimerization.

  • Cyclic Recrystallization : Mother liquor from initial recrystallization is reused with fresh trans-L-hydroxyproline for ≥6 cycles, enhancing yield through solvent recycling.

  • Final Purification : Crude product is dissolved in a methanol/ethyl acetate (1.1:0.9) mixture at 80–85°C, followed by cooling to 25°C for crystallization.

Key Parameters :

ParameterExample 3Example 4
Reaction Temp (°C)8587
Reaction Time (h)1512
Cycles1412
Yield (%)~80~75

This method achieves ~80% yield, outperforming traditional hydrogenation (74.7%) by eliminating hazardous H₂ gas and costly resin purification.

Comparative Analysis of Synthetic Techniques

Historically, hydroxyproline synthesis relied on hydrogenation of cis-D-hydroxyproline ethyl ester or prolonged epimerization with acetic anhydride. These methods faced limitations:

  • Hydrogenation : Required Pd/C catalysts and high-pressure H₂, posing explosion risks.

  • Acetic Anhydride Epimerization : 24-hour refluxes yielded ≤74.7% with extensive solvent removal steps.

The cyclic recrystallization method circumvents these issues by leveraging racemization agents (n-butyraldehyde) and solvent recycling, reducing waste and cost.

Industrial Production Considerations

Scalability hinges on optimizing solvent ratios and cycle frequency. The methanol/ethyl acetate system (0.5:1 mass ratio to crude product) ensures high purity (>99%) by selectively dissolving impurities. Industrial adoption benefits from:

  • Reduced Catalyst Load : n-Butyraldehyde usage at 0.01–0.04 g/g substrate minimizes costs.

  • Energy Efficiency : Recrystallization at 20–25°C avoids energy-intensive cooling .

Q & A

How can researchers optimize hydroxyproline detection in complex biological matrices while minimizing interference from other amino acids?

Basic Research Focus : Standard detection methods (e.g., spectrophotometry, HPLC).
Advanced Methodological Considerations :

  • Sample Preprocessing : Acid hydrolysis (6M HCl, 110°C for 24h) to liberate hydroxyproline from collagen, followed by filtration to remove particulates .
  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and UV detection at 550 nm post-derivatization with chloramine-T and Ehrlich’s reagent .
  • Interference Mitigation : Include internal standards (e.g., norleucine) and validate recovery rates via spike-and-recovery experiments to account for matrix effects .

What experimental designs are recommended to resolve discrepancies in reported hydroxyproline content across collagen subtypes?

Basic Research Focus : Comparative analysis of collagen types I vs. III.
Advanced Methodological Considerations :

  • Controlled Extraction Protocols : Standardize collagen isolation (e.g., pepsin digestion pH 2.5, 4°C) to avoid partial degradation .
  • Normalization Strategies : Express hydroxyproline content relative to total collagen via hydroxyproline-to-proline ratios, accounting for tissue-specific collagen cross-linking .
  • Multi-Method Validation : Cross-validate results using mass spectrometry (LC-MS/MS) and amino acid analysis to address method-specific biases .

How should researchers statistically handle variability in hydroxyproline measurements due to tissue heterogeneity?

Basic Research Focus : Descriptive statistics (mean ± SD).
Advanced Methodological Considerations :

  • Nested ANOVA : Account for intra-sample variability by analyzing multiple tissue subsamples per subject .
  • Mixed-Effects Models : Incorporate random effects for biological replicates and fixed effects for experimental conditions (e.g., disease state) .
  • Power Analysis : Predefine sample size using pilot data (e.g., 20% variance, α=0.05) to ensure detectability of biologically relevant differences .

What ethical and methodological safeguards are critical for hydroxyproline studies involving human biospecimens?

Basic Research Focus : Informed consent and IRB approval.
Advanced Methodological Considerations :

  • Biospecimen Annotation : Document storage conditions (−80°C vs. formalin-fixed) to preempt hydroxyproline degradation artifacts .
  • Blinded Analysis : Implement blinding during hydroxyproline quantification to reduce observer bias .
  • Data Transparency : Publish raw datasets and preprocessing scripts in repositories like Figshare to facilitate reproducibility .

How can multi-omics approaches address gaps in understanding hydroxyproline’s role in extracellular matrix remodeling?

Advanced Research Focus : Integration with transcriptomics/proteomics.
Methodological Framework :

  • Transcriptomic Correlation : Pair RNA-seq data (e.g., COL1A1/COL3A1 expression) with hydroxyproline levels to identify regulatory pathways .
  • Proteomic Mapping : Use tandem mass tags (TMT) to quantify collagen turnover rates and correlate with hydroxyproline degradation products .
  • Systems Biology Modeling : Build kinetic models linking hydroxyproline dynamics to fibrosis progression using tools like COPASI .

What protocols ensure reproducibility in hydroxyproline assays across laboratories?

Basic Research Focus : Inter-laboratory calibration.
Advanced Methodological Considerations :

  • Reference Materials : Use certified hydroxyproline standards (e.g., NIST SRM 1548) for instrument calibration .
  • Standard Operating Procedures (SOPs) : Adopt protocols from the NIH Reporting Preclinical Research guidelines, including detailed hydrolysis and derivatization steps .
  • Ring Trials : Participate in multi-center validation studies to harmonize assay variability thresholds (e.g., CV < 15%) .

How can conflicting data on hydroxyproline as a fibrosis biomarker be reconciled in meta-analyses?

Advanced Research Focus : Meta-regression for heterogeneity assessment.
Methodological Strategies :

  • Stratified Analysis : Group studies by fibrosis etiology (e.g., hepatic vs. pulmonary) and detection method (HPLC vs. ELISA) .
  • Quality Scoring : Apply Newcastle-Ottawa Scale to weight studies by methodological rigor (e.g., blinding, sample size) .
  • Publication Bias Adjustment : Use funnel plots and Egger’s test to evaluate missing data from small underpowered studies .

What emerging techniques improve spatial resolution of hydroxyproline detection in tissue sections?

Advanced Research Focus : Imaging mass spectrometry (IMS).
Methodological Innovations :

  • MALDI-TOF IMS : Map hydroxyproline distribution in FFPE tissues with 50 µm resolution using derivatized ionizable tags .
  • Immunohistochemistry : Validate IMS data with anti-hydroxyproline antibodies (e.g., clone COL-29) and quantitative histomorphometry .
  • Machine Learning : Train convolutional neural networks (CNNs) to automate hydroxyproline hotspot identification in whole-slide images .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Hydroxyproline
Reactant of Route 2
L-Hydroxyproline

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